molecular formula C13H12N2O2 B1595334 4-((p-Hydroxyphenyl)azo)anisole CAS No. 2496-25-5

4-((p-Hydroxyphenyl)azo)anisole

Cat. No. B1595334
CAS RN: 2496-25-5
M. Wt: 228.25 g/mol
InChI Key: WEFGJDSWBHPXOK-UHFFFAOYSA-N
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Description

4-((p-Hydroxyphenyl)azo)anisole, also known as Sudan IV, is a synthetic dye commonly used in scientific research. It is a red powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. Sudan IV is widely used as a biological stain for the detection of lipids and triglycerides in cells and tissues.

Mechanism Of Action

The mechanism of action of 4-((p-Hydroxyphenyl)azo)anisole IV involves its ability to bind to lipids and triglycerides in cells and tissues. 4-((p-Hydroxyphenyl)azo)anisole IV is a hydrophobic molecule that can penetrate cell membranes and bind to lipid droplets. The dye stains the lipids red, allowing them to be easily visualized under a microscope. The staining process is irreversible, and the dye is retained in the lipid droplets even after washing with solvents.

Biochemical And Physiological Effects

4-((p-Hydroxyphenyl)azo)anisole IV is not known to have any significant biochemical or physiological effects on cells or tissues. It is a non-toxic dye that is widely used in scientific research without any reported adverse effects.

Advantages And Limitations For Lab Experiments

The advantages of using 4-((p-Hydroxyphenyl)azo)anisole IV in lab experiments include its high specificity for lipids and triglycerides, its ability to stain tissues and cells permanently, and its low toxicity. The limitations of using 4-((p-Hydroxyphenyl)azo)anisole IV include its insolubility in water, which makes it difficult to work with, and its tendency to stain non-lipid structures such as proteins and nucleic acids.

Future Directions

There are several future directions for the use of 4-((p-Hydroxyphenyl)azo)anisole IV in scientific research. One area of research is the development of new staining protocols that improve the specificity and sensitivity of 4-((p-Hydroxyphenyl)azo)anisole IV for lipid detection. Another area of research is the development of new synthetic dyes that have improved solubility and staining properties. Finally, there is a need for more research on the potential applications of 4-((p-Hydroxyphenyl)azo)anisole IV in food science and microbiology.

Scientific Research Applications

4-((p-Hydroxyphenyl)azo)anisole IV is widely used in scientific research as a biological stain for the detection of lipids and triglycerides in cells and tissues. It is commonly used in histology and cytology to stain lipids in tissues such as adipose tissue, liver, and kidney. 4-((p-Hydroxyphenyl)azo)anisole IV is also used in microbiology to stain bacterial cells with lipid-rich membranes. Additionally, 4-((p-Hydroxyphenyl)azo)anisole IV is used in food science to detect the presence of lipids in food products.

properties

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-13-8-4-11(5-9-13)15-14-10-2-6-12(16)7-3-10/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFGJDSWBHPXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287810
Record name 4-[2-(4-Methoxyphenyl)diazenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((p-Hydroxyphenyl)azo)anisole

CAS RN

2496-25-5
Record name 4-[2-(4-Methoxyphenyl)diazenyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2496-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, p-((p-methoxyphenyl)azo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC3289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-(4-Methoxyphenyl)diazenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.1 moles of p-methoxy aniline was dissolved in 28 ml of concentrated hydrochloric acid and 28 ml of water was added. Then 0.1 moles of sodium nitrite was dissolved in 350 ml of water and the solution was dropped slowly at 0-5° c into the aforementioned solution. 10 g of phenol, 4 g of sodium hydroxide and 21 g of sodium carbonate were dissolved in 350 ml of water and then added dropwisely into the above cold mixed solution at 0-5° C. After 15 minutes, hydrochloric acid with a pH at 2-3 was added and the precipitate was washed twice with 50 ml of water. Compound 4, 4-hydroxyl-4'-methoxyazobenzene, was obtained with a yield of 82% after filtration and recrystallization with chloroform.
Quantity
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Reaction Step One
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28 mL
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0.1 mol
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28 mL
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0.1 mol
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350 mL
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10 g
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4 g
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21 g
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350 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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